REACTION_CXSMILES
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[Li+].CC([N-]C(C)C)C.[C:9]([C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][N:12]=1)#[N:10].[I:18]I>C1COCC1>[F:17][C:16]1[C:11]([C:9]#[N:10])=[N:12][CH:13]=[CH:14][C:15]=1[I:18] |f:0.1|
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Name
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|
Quantity
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11.4 mL
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Type
|
reactant
|
Smiles
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[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=NC=CC=C1F
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
TBF
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After 30 minutes the reaction was quenched with 40 mL of water
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Duration
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30 min
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Type
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ADDITION
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Details
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The mixture was diluted with ether
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with 0–20% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1I)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |